8-Fluoro-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride
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Overview
Description
8-Fluoro-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride is a synthetic organic compound with a molecular formula of C19H17ClFN3O3 and a molecular weight of 389.81 g/mol. This compound features a quinoline core substituted with a fluoro group at the 8-position, an amino group linked to a 3,4,5-trimethoxyphenyl ring at the 4-position, and a carbonitrile group at the 3-position. The hydrochloride salt form enhances its solubility and stability for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Amination: The amino group linked to the 3,4,5-trimethoxyphenyl ring can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced via a cyanation reaction using reagents like copper(I) cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
8-Fluoro-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Fluoro-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit tubulin polymerization, thereby disrupting cell division in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate: A dihydrofolate reductase inhibitor.
Trimethoprim: Another dihydrofolate reductase inhibitor.
Uniqueness
8-Fluoro-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro group, trimethoxyphenyl ring, and carbonitrile group contributes to its unique reactivity and potential therapeutic applications .
Properties
IUPAC Name |
8-fluoro-4-(3,4,5-trimethoxyanilino)quinoline-3-carbonitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3.ClH/c1-24-15-7-12(8-16(25-2)19(15)26-3)23-17-11(9-21)10-22-18-13(17)5-4-6-14(18)20;/h4-8,10H,1-3H3,(H,22,23);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAMYEZXEORWLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=C3C=CC=C(C3=NC=C2C#N)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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